Clomipramine-d6 Hydrochloride

Descripción general

Descripción

Clomipramine is a tricyclic antidepressant (TCA) used to treat obsessive-compulsive disorder (OCD). OCD is a nervous condition wherein a person has recurring thoughts or ideas or does repetitive things because they are anxious . Clomipramine is thought to work in the brain by increasing the activity of the chemical serotonin . It is available in capsule form as a hydrochloride salt, with dosages of 25 mg, 50 mg, and 75 mg .

Synthesis Analysis

The synthetic method of clomipramine hydrochloride intermediate involves the use of N-acetyliminodibenzyl, salt of wormwood, Tetrabutyl amonium bromide, ethylene dichloride, and two (trichloromethyl) carbonic ether .

Molecular Structure Analysis

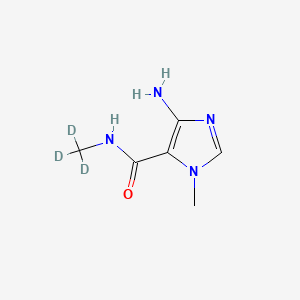

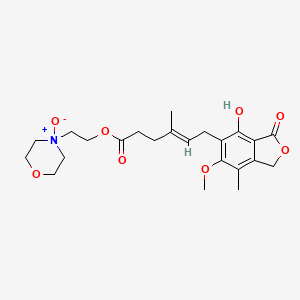

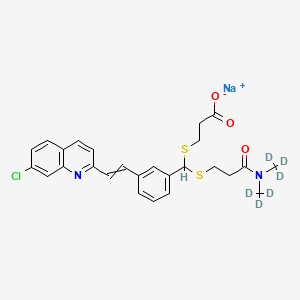

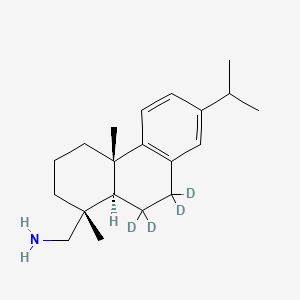

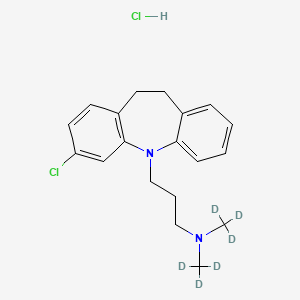

The molecular formula of Clomipramine-d6 Hydrochloride is C19H17D6ClN2 • HCl and its molecular weight is 320.893646 .

Chemical Reactions Analysis

A sensitive and simple chemiluminescent (CL) method for the determination of clomipramine has been developed by combining the flow-injection analysis (FIA) technique, which is based on the CL intensity generated from the redox reaction of potassium permanganate (KMnO4)–formic acid in sulphuric acid (H2SO4) medium .

Physical and Chemical Properties Analysis

Clomipramine is a tertiary amine belonging to the class of medications known as tricyclic antidepressants (TCA). It is a dibenzazepine TCA . The molecular weight of this compound is 357.3 g/mol .

Aplicaciones Científicas De Investigación

Neurotransmitter Reuptake Inhibition

Clomipramine hydrochloride is noted for its primary pharmacological action as a serotonin reuptake inhibitor. It is also recognized for the effectiveness of its metabolite, desmethylclomipramine, as a norepinephrine reuptake inhibitor. This dual action contributes to its widespread use as an antidepressant and for treating obsessive-compulsive disorder (OCD) (Kelly & Myers, 1990).

Treatment of Mental Health Disorders

Clomipramine hydrochloride is employed in the treatment of various mental health issues, including depressive disorders, OCD, agoraphobia, and panic disorder. Its efficacy in these areas has been established through controlled clinical trials and studies (Deveaugh-Geiss et al., 1992), (Johnston et al., 1988).

Anticancer Potential

Research has shown that Clomipramine Hydrochloride selectively kills neoplastic glial cells in vitro while sparing normal brain cells. This discovery suggests its potential application in treating malignant gliomas, with Clomipramine triggering apoptosis in tumor cells (Parker & Pilkington, 2006).

Interaction with Biomolecules

Studies have investigated the interaction between Clomipramine hydrochloride and bovine serum albumin (BSA), offering insights into its binding and effects as a therapeutic agent. This interaction is crucial for understanding the drug’s behavior in the body and its therapeutic implications (Rub et al., 2014).

Pharmacokinetics

The pharmacokinetics of Clomipramine, including absorption, metabolism, and elimination, have been extensively studied. These studies provide essential information for its therapeutic use, dosing, and potential interactions with other drugs (Balant-Gorgia et al., 1991).

Effects on Biological Systems

There is ongoing research on the effects of Clomipramine hydrochloride on various biological systems. This includes its impact on cell cultures, potential genotoxic effects, and interactions with other cellular components, crucial for understanding its broader biological implications (Agha et al., 2013).

Mecanismo De Acción

Target of Action

Clomipramine-d6 Hydrochloride primarily targets serotonin and norepinephrine reuptake . These neurotransmitters play a crucial role in mood regulation, with serotonin being involved in sleep, appetite, and mood, and norepinephrine affecting attention and responding actions in the brain .

Mode of Action

This compound interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission . This compound also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic neurotransmission pathway . By inhibiting the reuptake of serotonin, this compound increases the overall serotonergic neurotransmission . This leads to downstream effects such as mood elevation, particularly in individuals with depression .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract but undergoes significant first-pass metabolism to desmethylclomipramine, which is pharmacologically active . The apparent volume of distribution is very large, and protein binding is high . The elimination half-life of this compound is about 24 hours, and that of desmethylclomipramine is 96 hours . These properties impact the bioavailability of the compound, with the deuterated forms showing improved pharmacokinetic parameters .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in mood in depressed individuals . This is achieved through the enhanced neurotransmission of serotonin and norepinephrine . Additionally, this compound may cause sedation in non-depressed individuals .

Action Environment

Various environmental factors can influence the action, efficacy, and stability of this compound. For instance, smoking induces demethylation, whereas long-term alcohol intake appears to reduce this metabolic pathway . Age usually diminishes both demethylation and hydroxylation, leading to a lower daily dose of this compound in most elderly patients . Furthermore, patients genetically deficient in hydroxylation accumulate desmethylclomipramine at high concentrations that can produce serious side effects and/or nonresponse .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Clomipramine-d6 Hydrochloride acts as a strong, but not completely selective serotonin reuptake inhibitor (SRI). Its active main metabolite, desmethylclomipramine, acts preferably as an inhibitor of noradrenaline reuptake . It also has α1-receptor blockage and β-down-regulation properties, which likely play a role in its short-term effects .

Cellular Effects

This compound exerts a positive effect on mood in depressed individuals . It is a potent inhibitor of serotonin and norepinephrine reuptake, influencing cell function by increasing serotonergic neurotransmission . It also blocks histamine-H1 receptors, α1-adrenergic receptors, and muscarinic receptors, which accounts for its sedative, hypotensive, and anticholinergic effects .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of serotonin and norepinephrine reuptake . This inhibition is more potent in tertiary amine TCAs like this compound than in secondary amine TCAs . With chronic use, it also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors .

Temporal Effects in Laboratory Settings

Studies have shown that deuterated forms of TCAs, including Clomipramine-d6, show improved efficacy in behavior paradigms, indicating improved pharmacological activity .

Dosage Effects in Animal Models

In animal models, single-dose administration of Clomipramine-d6 improved immobility time in the Tail Suspension Test (TST), indicating potential antidepressant properties

Metabolic Pathways

This compound is rapidly absorbed from the gastrointestinal tract and demethylated in the liver to its primary active metabolite, desmethylclomipramine . The metabolites formed by N-dealkylation of these tricyclic antidepressants contribute to overall poor pharmacokinetics and efficacy .

Transport and Distribution

This compound is capable of distributing into the cerebrospinal fluid, the brain, and into breast milk . It is approximately 97-98% bound to plasma proteins, principally to albumin and possibly to α1-acid glycoprotein .

Subcellular Localization

Given its ability to distribute into the cerebrospinal fluid and the brain, it is likely that it can cross the blood-brain barrier and localize within neuronal cells

Propiedades

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMWMKZEIBHDTH-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.